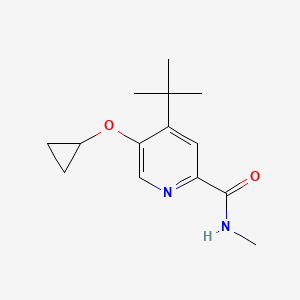
4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide typically involves the reaction of 4-tert-butyl-5-cyclopropoxy-2-chloropyridine with N-methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the picolinamide moiety are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens, organometallic compounds; reactions are conducted in organic solvents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized picolinamide derivatives, while reduction can produce reduced amide derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.
Comparaison Avec Des Composés Similaires
- 4-Tert-butyl-5-cyclopropoxy-2-chloropyridine
- 4-Tert-butyl-5-cyclopropoxy-2-aminopyridine
- 4-Tert-butyl-5-cyclopropoxy-2-methylpyridine
Comparison: Compared to these similar compounds, 4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the N-methylpicolinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-tert-butyl-5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)10-7-11(13(17)15-4)16-8-12(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
Clé InChI |
SBOLEODHWQJFHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1OC2CC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




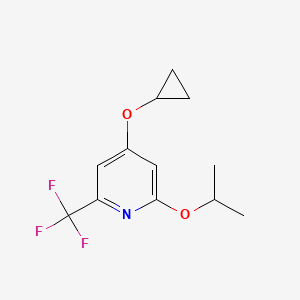
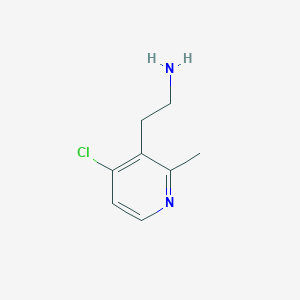

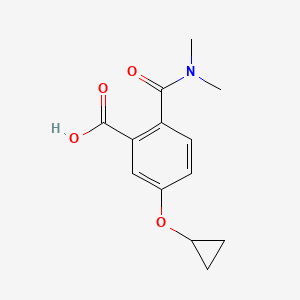
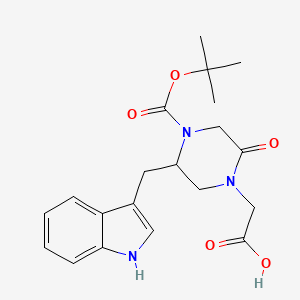
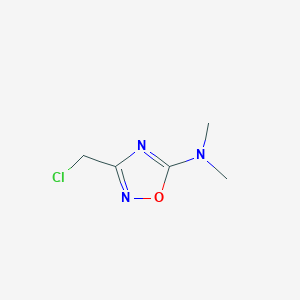



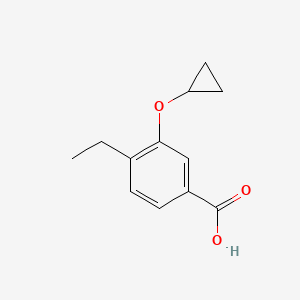
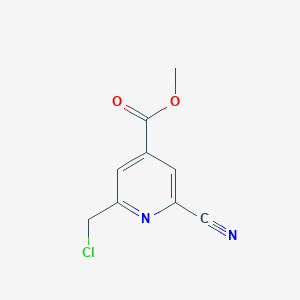
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
